molecular formula C8H6BrNO5 B13591696 3-Bromo-5-nitromandelic acid

3-Bromo-5-nitromandelic acid

Cat. No.: B13591696
M. Wt: 276.04 g/mol
InChI Key: UHIAJJSSICVXFD-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxyacetic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of phenylacetic acid derivativesThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and hydroxy group can participate in further chemical modifications, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrophenylboronic acid
  • 3-Bromo-5-nitrobenzeneboronic acid
  • 3-Bromo-5-aminophenylboronic acid

Uniqueness

2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid moiety and a nitro group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

UHIAJJSSICVXFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(=O)O)O

Origin of Product

United States

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